molecular formula C13H16O2 B052296 Benzyl 2-propylacrylate CAS No. 118785-93-6

Benzyl 2-propylacrylate

Cat. No.: B052296
CAS No.: 118785-93-6
M. Wt: 204.26 g/mol
InChI Key: VVMMMVHSJPQPMA-UHFFFAOYSA-N
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Description

Prostaglandin A2 (PGA2) is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandins are known for their diverse roles in the body, including the regulation of inflammation, blood flow, and the formation of blood clots. PGA2 is formed by the dehydration of Prostaglandin E2 (PGE2) and is known for its anti-inflammatory and anti-tumor properties .

Scientific Research Applications

PGA2 has a wide range of scientific research applications, including:

Safety and Hazards

Benzyl 2-propylacrylate is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), respiratory irritation (Category 3), and is toxic to aquatic life with long-lasting effects (Aquatic Chronic 2) . It is recommended to avoid breathing its vapors, avoid release to the environment, and to use personal protective equipment when handling it . In case of eye contact, it is advised to rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

PGA2 can be synthesized from arachidonic acid through a series of enzymatic reactions. The process begins with the oxidation of arachidonic acid to form Prostaglandin G2 (PGG2) and Prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes (COX-1 and COX-2). PGH2 is then converted to PGE2, which undergoes dehydration to form PGA2 .

Industrial Production Methods

Industrial production of PGA2 involves the microbial fermentation of glutamic acid using strains of Bacillus subtilis. The fermentation process is optimized to increase the yield of PGA2, and the compound is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions

PGA2 undergoes several types of chemical reactions, including:

    Oxidation: PGA2 can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert PGA2 back to PGE2.

    Substitution: PGA2 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving PGA2 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products

The major products formed from the reactions of PGA2 include Prostaglandin B2 (PGB2) and Prostaglandin C2 (PGC2), which are formed through further transformations of PGA2 .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PGA2 include:

    Prostaglandin A1 (PGA1): Formed by the dehydration of Prostaglandin E1 (PGE1).

    Prostaglandin J2 (PGJ2): Formed by the dehydration of Prostaglandin D2 (PGD2).

    Prostaglandin B2 (PGB2): Formed from PGA2 through further transformations.

Uniqueness

PGA2 is unique due to its potent anti-inflammatory and anti-tumor properties. Unlike other prostaglandins, PGA2 does not primarily mediate its effects through G-protein coupled receptors but rather through interactions with nuclear receptors and transcription factors, making it a valuable compound for therapeutic research .

Properties

IUPAC Name

benzyl 2-methylidenepentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-7-11(2)13(14)15-10-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMMMVHSJPQPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584379
Record name Benzyl 2-methylidenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118785-93-6
Record name Benzyl 2-methylidenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-propylacrylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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